Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a substituted pyrrole ring at the 2-position and an ethyl ester group at the 6-position of the benzothiazole core. Benzothiazoles are heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and catalysis due to their electronic and structural versatility .
Properties
Molecular Formula |
C16H16N2O2S |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethylpyrrol-1-yl)-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C16H16N2O2S/c1-4-20-15(19)12-7-8-13-14(9-12)21-16(17-13)18-10(2)5-6-11(18)3/h5-9H,4H2,1-3H3 |
InChI Key |
VPANHEBOFINTOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C(=CC=C3C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Methyl 4-Aminobenzoate
A robust protocol involves treating methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. The reaction proceeds via intermediate thiocyanate adduct formation, followed by bromine-mediated cyclization to yield methyl 2-aminobenzo[d]thiazole-6-carboxylate. Key parameters include:
-
Reagents : 4 equiv KSCN, 2 equiv Br₂, glacial acetic acid.
-
Conditions : Stirring at 10°C during bromine addition, followed by overnight reaction at room temperature.
This method is scalable and avoids costly catalysts, though regioselectivity depends on the aminobenzoate substitution pattern. For the target compound, the ethyl ester variant can be obtained by substituting methyl 4-aminobenzoate with ethyl 4-aminobenzoate or through post-cyclization esterification.
Functionalization at Position 2: Introducing the Pyrrole Moiety
The 2-amino group of the benzothiazole core must be replaced with the 2,5-dimethyl-1H-pyrrol-1-yl group. Two primary strategies emerge from the literature: direct coupling and in situ pyrrole synthesis .
Direct Coupling via Carboxamide Intermediate
A method adapted from Gram-negative antibiotic synthesis involves converting the 2-amino group to a carboxamide, followed by coupling with a pre-formed pyrrole derivative.
-
Carboxamide Formation : Treat ethyl 2-aminobenzo[d]thiazole-6-carboxylate with 3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl chloride in the presence of EDC/HOBt.
-
N-Alkylation : The carboxamide intermediate undergoes alkylation with iodomethane or similar agents to enhance solubility and binding affinity.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carboxamide Formation | EDC/HOBt, DMF, rt, 12h | 85% | |
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | 78% |
This approach benefits from high regioselectivity but requires stringent anhydrous conditions.
Paal-Knorr Pyrrole Synthesis
An alternative route employs the Paal-Knorr reaction to generate the pyrrole ring directly on the benzothiazole scaffold. Reacting the 2-amino group with 2,5-hexanedione under acidic conditions forms the 2,5-dimethylpyrrole ring:
Optimization Insights :
-
Acid Catalyst : Acetic acid or p-toluenesulfonic acid (PTSA) gives optimal yields.
-
Temperature : Reflux (110°C) for 6–8h achieves complete cyclization.
-
Yield : 65–70% after column chromatography.
Esterification and Protecting Group Strategies
The ethyl ester at position 6 can be introduced early (using ethyl 4-aminobenzoate) or late-stage via esterification of a carboxylic acid intermediate.
Early-Stage Esterification
Using ethyl 4-aminobenzoate as the starting material simplifies the synthesis but may complicate subsequent steps due to ester sensitivity. Cyclization under standard conditions (KSCN/Br₂) directly yields the ethyl ester variant.
Late-Stage Esterification
For greater flexibility, the carboxylic acid intermediate (e.g., benzo[d]thiazole-6-carboxylic acid) can be esterified with ethanol via Fischer esterification:
Conditions :
Alternative Routes and Comparative Analysis
Suzuki-Miyaura Coupling
A patent-derived method suggests installing the pyrrole group via cross-coupling. Bromination of the benzothiazole at position 2, followed by Suzuki-Miyaura coupling with a 2,5-dimethylpyrrole boronic ester, offers a palladium-catalyzed route:
Challenges :
-
Requires halogenated benzothiazole precursors.
-
Limited by boronic ester availability and catalyst costs.
Reductive Amination
Bitopic compound synthesis strategies involve reductive amination to attach heterocyclic motifs. While untested for this specific compound, adapting this method could involve:
-
Oxidizing the 2-amino group to a ketone.
-
Condensing with a pyrrole amine followed by reduction.
Critical Reaction Parameters and Troubleshooting
Solubility and Purification
Regioselectivity in Cyclization
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to structurally related benzothiazole-pyrrole hybrids, focusing on substituent positioning, electronic effects, and synthetic routes.
Electronic and Steric Effects
- Pyrrole Substitution : The target compound’s 2,5-dimethylpyrrole lacks electron-withdrawing groups (e.g., fluorine in ), resulting in a more electron-rich aromatic system. This may enhance fluorescence or π-π stacking in biological targets compared to fluorinated analogs .
- Ester vs. Amide Linkage : The direct pyrrole attachment in the target compound contrasts with the amide-linked pyrrole in , which introduces hydrogen-bonding capability but reduces conformational flexibility.
Biological Activity
Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate is with a molecular weight of 244.27 g/mol. The structure features a benzo[d]thiazole moiety fused with a pyrrole ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.27 g/mol |
| CAS Number | 1284944-82-6 |
| Purity | 97% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate. Thiazoles have been shown to exhibit activity against various bacterial strains. For instance, the compound demonstrated significant efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, two pathogens listed on the WHO priority list for antibiotic-resistant bacteria .
Antitumor Activity
Thiazole-containing compounds are recognized for their anticancer potential. Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results indicate that it exhibits promising activity against human glioblastoma and melanoma cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
The mechanism underlying the biological activity of Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate involves interaction with cellular targets that modulate apoptotic pathways and inhibit cell proliferation. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Antitumor Effects in Cell Lines
A study investigated the effects of Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate on U251 glioblastoma cells. The compound was administered at varying concentrations, revealing an IC50 value of approximately 20 µM after 48 hours of treatment. Morphological changes indicative of apoptosis were observed via microscopy.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of the compound was tested against Escherichia coli and Bacillus subtilis. The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, suggesting strong antibacterial activity.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling a benzo[d]thiazole-6-carboxylate core with a substituted pyrrole moiety. Key steps include:
- Amide bond formation : React ethyl 2-aminobenzo[d]thiazole-6-carboxylate with activated 2,5-dimethylpyrrole derivatives (e.g., acid chlorides or mixed anhydrides) under basic conditions (e.g., Na₂CO₃ in DMF) .
- Solvent and catalyst optimization : Anhydrous DMF or acetonitrile at 60–80°C improves reaction efficiency. Catalysts like CuBr₂ may enhance coupling reactions for thiazole derivatives .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via flash chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization improves purity .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, pyrrole protons appear as distinct singlets (δ 6.0–7.0 ppm), while thiazole protons resonate at δ 7.5–8.5 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ or [M+Na]+ adducts) .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with methanol/water gradients .
Q. What initial biological screening approaches are recommended to assess its therapeutic potential?
Methodological Answer:
- Enzyme inhibition assays : Test DNA gyrase (for antimicrobial activity) at concentrations 0.1–100 µM, using ciprofloxacin as a positive control .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA, comparing to celecoxib .
Advanced Research Questions
Q. How do structural modifications at the pyrrole and benzo[d]thiazole moieties influence bioactivity?
Methodological Answer: A structure-activity relationship (SAR) study can guide rational design:
- Pyrrole substituents : Electron-withdrawing groups (e.g., Cl, F) enhance DNA gyrase inhibition, while methyl groups improve membrane permeability .
- Thiazole modifications : Introducing morpholino or methoxyethylamino groups at the 4-position increases solubility and target affinity .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions may arise from:
- Purity variations : Re-synthesize the compound and validate purity via HPLC (>99%) and elemental analysis .
- Assay conditions : Standardize protocols (e.g., pH, temperature) and include internal controls. For example, DNA gyrase assays require Mg²⁺ and ATP .
- Structural confirmation : Re-analyze via X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) to rule out regioisomers .
Q. What strategies enable enantioselective synthesis and evaluation of stereochemical impacts on activity?
Methodological Answer:
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Compare activities of (R)- and (S)-forms in assays .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) during key coupling steps to induce stereoselectivity .
- Biological evaluation : Test enantiomers against enantiomer-sensitive targets (e.g., GPCRs) to identify stereospecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
